![molecular formula C13H7BrClN3O4S B3034186 1-((4-Bromophenyl)sulfonyl)-4-chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine CAS No. 1429309-33-0](/img/structure/B3034186.png)
1-((4-Bromophenyl)sulfonyl)-4-chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine
Overview
Description
The compound “1-((4-Bromophenyl)sulfonyl)-4-chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine” is a complex organic molecule that contains several functional groups. It has a pyrrolo[2,3-b]pyridine core, which is a bicyclic structure consisting of a pyrrole ring fused with a pyridine ring. This core is substituted at the 1-position with a (4-Bromophenyl)sulfonyl group and at the 4-position with a chloro group. Additionally, a nitro group is attached at the 5-position .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms in space and the types of bonds between them. The presence of the aromatic pyrrolo[2,3-b]pyridine core suggests that the compound would have some degree of planarity. The electronegative nitro, chloro, and sulfonyl groups would create regions of high electron density, which could influence the compound’s reactivity .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. The nitro group is a strong electron-withdrawing group, which could make the compound susceptible to nucleophilic attack. The sulfonyl group could potentially undergo substitution reactions, while the halogens (bromine and chlorine) could be replaced in halogen exchange reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar nitro, sulfonyl, and halogen groups could increase the compound’s solubility in polar solvents .Scientific Research Applications
Antimicrobial Activity
The synthesized compound has been evaluated for its antimicrobial potential. Researchers have tested it against bacterial and fungal strains. Notably, N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine demonstrated promising antimicrobial activity, particularly against Gram-positive pathogens. Specifically, it showed efficacy against Enterococcus faecium biofilm-associated infections .
Antiparasitic Activity
While not explicitly mentioned in the cited studies, compounds with similar structures (such as pyrazole-bearing derivatives) have demonstrated antileishmanial and antimalarial activities . Investigating whether this compound exhibits similar effects against parasites could be an exciting avenue for future research.
Medicinal Chemistry Applications
Given its unique chemical structure, researchers may explore modifications and derivatization to enhance its pharmacological properties. Medicinal chemists can investigate analogs and optimize the compound for specific therapeutic targets.
Safety And Hazards
properties
IUPAC Name |
1-(4-bromophenyl)sulfonyl-4-chloro-5-nitropyrrolo[2,3-b]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrClN3O4S/c14-8-1-3-9(4-2-8)23(21,22)17-6-5-10-12(15)11(18(19)20)7-16-13(10)17/h1-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGBWZJPKJXWKGA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)N2C=CC3=C(C(=CN=C32)[N+](=O)[O-])Cl)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrClN3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701154942 | |
Record name | 1-[(4-Bromophenyl)sulfonyl]-4-chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701154942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((4-Bromophenyl)sulfonyl)-4-chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine | |
CAS RN |
1429309-33-0 | |
Record name | 1-[(4-Bromophenyl)sulfonyl]-4-chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1429309-33-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[(4-Bromophenyl)sulfonyl]-4-chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701154942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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